Technical Guide: Chemical Properties & Functionalization of 5-Chloro-3-fluoro-4-iodopyridin-2-amine
Technical Guide: Chemical Properties & Functionalization of 5-Chloro-3-fluoro-4-iodopyridin-2-amine
This guide provides an in-depth technical analysis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine , a highly specialized heterocyclic scaffold used in the development of kinase inhibitors and complex agrochemicals.[1]
[1]
Executive Summary
5-Chloro-3-fluoro-4-iodopyridin-2-amine represents a "privileged scaffold" in medicinal chemistry due to its dense functionalization pattern.[1] It features four distinct reactive sites on a single pyridine ring, allowing for sequential, site-selective derivatization.
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Core Utility: Used as a key intermediate for ATP-competitive kinase inhibitors (e.g., MEK, ERK pathways) where the 2-amino-3-fluoro motif mimics the hinge-binding region of ATP.[1]
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Primary Reactivity: The C4-iodine atom serves as the primary "entry point" for carbon-carbon bond formation, offering >95% chemoselectivity over the C5-chlorine atom in palladium-catalyzed cross-couplings.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
| Property | Data | Notes |
| IUPAC Name | 5-Chloro-3-fluoro-4-iodopyridin-2-amine | |
| Molecular Formula | C₅H₃ClFIN₂ | |
| Molecular Weight | 272.45 g/mol | High halogen density increases MW rapidly.[1] |
| Appearance | Off-white to pale yellow solid | Typical of polyhalogenated aminopyridines.[1][2][3] |
| Solubility | DMSO, DMF, THF, EtOAc | Low solubility in water/hexanes.[2][3] |
| pKa (Calculated) | ~2.5 (Pyridine N), ~11 (Amine) | The 3-F and 5-Cl substituents significantly reduce the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine (pKa ~6.86).[1] |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity suitable for drug discovery intermediates.[2][3] |
Structural Analysis & Reactivity Hierarchy
The molecule's utility stems from the disparate bond dissociation energies (BDE) of its substituents.[2][3] This creates a predictable "reactivity ladder" that allows chemists to program sequential modifications.[2][3]
Electronic Landscape
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3-Fluoro Group: Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the pyridine nitrogen and increasing the acidity of the 2-amino protons.[1] It also serves as a critical "ortho-director" for lithiation at the C4 position during synthesis.[1]
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4-Iodo Group: The weakest carbon-halogen bond on the ring.[1] It is highly susceptible to oxidative addition by Pd(0) species.[2][3]
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5-Chloro Group: Significantly more stable than the C-I bond.[1][2][3] It generally remains intact during C4 functionalization unless forcing conditions (high temp, bulky ligands) are applied.[2][3]
Chemoselectivity Visualization
The following diagram illustrates the sequential functionalization logic (The "Halogen Dance" of reactivity).
Caption: Chemoselectivity hierarchy. C4-I reacts first under mild conditions, followed by C5-Cl under forcing conditions.[1]
Synthesis Pathway: Directed Ortho-Lithiation (DoL)[1]
The most robust method for synthesizing this core is via Directed Ortho-Lithiation (DoL) of the precursor 5-chloro-3-fluoropyridin-2-amine.[1] The 3-Fluoro and 5-Chloro substituents cooperatively direct the lithiation to the C4 position.[1]
Mechanistic Insight
The 3-fluorine atom is a potent ortho-directing group (ODG) due to its high electronegativity, which acidifies the adjacent C4 proton.[1] The 5-chlorine atom provides a secondary directing effect.[1] The use of a strong base (n-BuLi or LDA) at low temperatures generates the C4-lithio species, which is then trapped with iodine.[1]
Experimental Protocol: Synthesis of the Core
Reference: Adapted from US Patent 2008/0242695 A1 [1].
Reagents:
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Precursor: 5-Chloro-3-fluoropyridin-2-amine (1.0 equiv)[1]
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Base: n-Butyllithium (2.5 equiv, 2.5M in hexanes)[1]
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Solvent: Anhydrous THF
Step-by-Step Methodology:
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Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 5-Chloro-3-fluoropyridin-2-amine (10 g) and anhydrous THF (150 mL).
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Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
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Lithiation: Add n-BuLi dropwise over 20 minutes.
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Incubation: Stir at -78°C for 45–60 minutes to ensure complete lithiation.
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Quench: Dissolve Iodine (I₂) in a minimal amount of THF and add dropwise to the reaction mixture at -78°C.
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Workup: Allow the mixture to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to yellow).[2]
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Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3][4]
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Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (0-30% EtOAc in Hexanes).
Functionalization Protocols
Protocol: Selective C4-Suzuki Coupling
This protocol demonstrates the high selectivity for the C4-Iodo position over the C5-Chloro position.[1]
Reagents:
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Substrate: 5-Chloro-3-fluoro-4-iodopyridin-2-amine (1.0 equiv)[1]
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Base: Na₂CO₃ (2.0 equiv, 2M aqueous)[3]
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Solvent: DME/Water (3:1)[2]
Methodology:
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Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen for 10 minutes.
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Catalyst Addition: Add Pd(PPh₃)₄ and base quickly under Nitrogen flow.[2][3]
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Reaction: Heat to 60°C for 4–6 hours.
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Critical Control: Do not exceed 80°C to prevent activation of the C5-Cl bond.[1]
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Monitoring: Monitor by LCMS. The Iodo-displacement product should be the major peak (>90%).
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Isolation: Standard aqueous workup and silica purification.[2][3]
Protocol: Handling the 2-Amino Group
The 2-amino group is relatively non-nucleophilic due to the electron-deficient pyridine ring.[1] To use it as a nucleophile (e.g., for amide coupling), use a strong base (NaH) or highly reactive electrophiles (acid chlorides) with DMAP catalyst.[2][3]
Safety & Handling
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Skin Sensitization: Halogenated aminopyridines are potential skin sensitizers.[2][3] Wear nitrile gloves and long sleeves.[2]
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Stability: The compound is stable at room temperature but should be stored away from light to prevent slow deiodination (homolytic cleavage).[2][3]
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Waste: All aqueous waste from the synthesis (containing iodine/thiosulfate) must be segregated from standard organic waste.[2][3]
References
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Synthesis of 5-Chloro-3-fluoro-4-iodopyridin-2-amine: Source: US Patent Application 2008/0242695 A1.[2][3] Chemical Entities and Methods for Treating Muscle Weakness.[2][3][5] (2008).[2][5] Context: Paragraph [0223] describes the specific lithiation-iodination sequence for this molecule.[1][3] URL:[1]
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General Reactivity of Polyhalogenated Pyridines: Source: Schlosser, M. Organometallics in Synthesis: A Manual.[2][3] (2013).[2][3] Wiley.[1][2] Context: Authoritative text on "Site Selective Synthesis" and the "Halogen Dance" mechanism in pyridines.
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Suzuki Coupling Selectivity (I vs Cl): Source: Handy, C. J., & Zhang, Y.[2][3] The coupling of polyhalopyridines with organoboronates.[2][3] (2006).[2] Context: Establishes the standard reactivity order (C4 > C3/C5) for pyridine cross-couplings. URL: [Chem. Soc. Rev.[2] - Halogenated Pyridines]([Link]) (General Reference for Pyridine Selectivity)
Sources
- 1. 2-Fluoro-5-iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
